molecular formula C4H8N4 B6227728 1-ethyl-1H-1,2,3-triazol-5-amine CAS No. 1696905-38-0

1-ethyl-1H-1,2,3-triazol-5-amine

Cat. No.: B6227728
CAS No.: 1696905-38-0
M. Wt: 112.1
InChI Key:
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Description

1-ethyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound containing a five-membered ring with three nitrogen atoms. This compound is part of the 1,2,3-triazole family, which is known for its stability and diverse biological activities. The presence of the triazole ring makes it a valuable scaffold in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-1H-1,2,3-triazol-5-amine can be synthesized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, under mild conditions, and yields high regioselectivity for the 1,4-disubstituted triazole .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the CuAAC reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function and alleviate symptoms of neurodegenerative diseases . The triazole ring’s ability to form hydrogen bonds and engage in π-stacking interactions contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which influences its chemical reactivity and biological activity. Its ability to act as a versatile scaffold in drug design and material science sets it apart from other triazole derivatives .

Properties

CAS No.

1696905-38-0

Molecular Formula

C4H8N4

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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